4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine
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Overview
Description
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.
Functionalization of the Core: The imidazo[1,2-b]pyridazine core can be functionalized at various positions using halogenation, alkylation, or acylation reactions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the functionalized imidazo[1,2-b]pyridazine core.
Introduction of the Oxolane Group: The oxolane group can be attached via esterification or amidation reactions, depending on the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-b]pyridazine core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine or piperidine derivatives.
Scientific Research Applications
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-b]pyridines: Used in the development of kinase inhibitors and other therapeutic agents.
Imidazo[1,2-c]pyridines: Investigated for their potential as fluorescent probes and materials for data storage.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which can impart distinct biological and chemical properties.
Properties
Molecular Formula |
C18H24N4O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C18H24N4O3/c1-13-10-22-16(19-13)2-3-17(20-22)25-11-14-4-7-21(8-5-14)18(23)15-6-9-24-12-15/h2-3,10,14-15H,4-9,11-12H2,1H3 |
InChI Key |
IWUDVQMOKWYWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCOC4 |
Origin of Product |
United States |
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